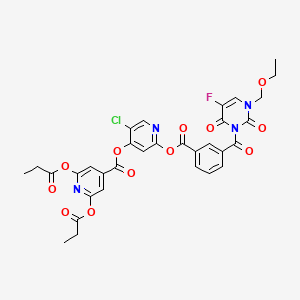
OPB-51602
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OPB-51602 is a n orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. STAT3 inhibitor this compound inhibits the phosphorylation and thus the activation of STAT3 protein, impeding STAT3 protein from translocating from the cytoplasm to the nucleus and thereby blocking STAT3/'s regulation of gene expression through direct binding to the promoters of responsive genes. STAT3 regulates the cellular functions that lead to the cancer phenotype, and constitutive activation of STAT3 is observed in a wide range of human cancers, inducing uncontrolled proliferation and neoplastic transformation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Wissenschaftliche Forschungsanwendungen
1. Cancer Treatment Research
OPB-51602, primarily investigated as a treatment for various cancers, has been a subject of significant research. A Phase I study highlighted its use in patients with relapsed or refractory hematological malignancies, though it didn't show a clear therapeutic response, some patients achieved stable disease (Ogura et al., 2015)(Ogura et al., 2015). Another study on refractory solid tumors found this compound to demonstrate promising antitumor activity, especially in non-small-cell lung cancer (NSCLC) with prior EGFR tyrosine kinase inhibitor exposure (Wong et al., 2015)(Wong et al., 2015).
2. Inhibiting Mitochondrial Functions in Tumor Cells
This compound's impact on mitochondrial functions in cancer cells has been explored in several studies. It is found to be highly toxic in a STAT3-dependent manner, specifically targeting mitochondrial STAT3, causing complex I inhibition, and leading to increased ROS production, mitophagy, and cell death (Brambilla et al., 2020)(Brambilla et al., 2020).
3. Targeting Drug Resistance in Oncogene-Addicted Cancers
A study in 2018 highlighted this compound's role in overcoming drug resistance in oncogene-addicted cancers. It showed that this compound reprograms cancer cells to rely more on mitochondrial oxidative phosphorylation (OXPHOS), helping restore sensitivity to targeted therapies (Hirpara et al., 2018)(Hirpara et al., 2018).
4. Mechanism of Action in Inhibiting STAT3
Studies have also focused on understanding the mechanism of action of this compound in inhibiting STAT3, a transcription factor involved in cancer cell proliferation and survival. It was found to bind with high affinity to the SH2 domain of STAT3, disrupting both Tyr705 and Ser727 phosphorylation, necessary for STAT3's activation (Genini et al., 2014)(Genini et al., 2014).
5. STAT3 Inhibitor and Respiratory Chain Disruption
Another study corroborated the findings on this compound's effect on the mitochondrial respiratory chain. It emphasized this compound's role in impairing the growth and viability of tumor cells through inhibition of respiratory complex I (Brambilla et al., 2020)(Brambilla et al., 2020).
6. Broad Overview of STAT3 Inhibition
A 2020 definition provided a broad overview of this compound as a STAT3 inhibitor, detailing its mechanism in inhibiting STAT3 phosphorylation and thereby impeding its regulatory functions in cancer cell proliferation and transformation ("STAT3 Inhibitor this compound," 2020).
Eigenschaften
Aussehen |
Solid powder |
|---|---|
Synonyme |
OPB51602; OPB 51602; OPB51602.; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea](/img/structure/B1150082.png)